molecular formula C6H7Cl2NO B1660624 2-(chloromethyl)pyridin-3-ol hydrochloride CAS No. 80322-74-3

2-(chloromethyl)pyridin-3-ol hydrochloride

Cat. No.: B1660624
CAS No.: 80322-74-3
M. Wt: 180.03 g/mol
InChI Key: WSZLTCMOSHNNCL-UHFFFAOYSA-N
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Description

2-(chloromethyl)pyridin-3-ol hydrochloride is an organic compound with the molecular formula C6H7Cl2NOThis compound is primarily recognized as a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)pyridin-3-ol hydrochloride typically involves the chloromethylation of 3-pyridinol. This reaction can be carried out using formaldehyde and hydrochloric acid under controlled conditions. The reaction is usually performed at a temperature range of 0-5°C to prevent side reactions and ensure high yield .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)pyridin-3-ol hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridinol derivatives.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include reduced pyridinol derivatives.

Scientific Research Applications

2-(chloromethyl)pyridin-3-ol hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)pyridin-3-ol hydrochloride involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This compound can also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)pyridine
  • 3-Hydroxypyridine
  • 2-(Bromomethyl)pyridine

Uniqueness

2-(chloromethyl)pyridin-3-ol hydrochloride is unique due to the presence of both a chloromethyl group and a hydroxyl group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(chloromethyl)pyridin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO.ClH/c7-4-5-6(9)2-1-3-8-5;/h1-3,9H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZLTCMOSHNNCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CCl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508061
Record name 2-(Chloromethyl)pyridin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80322-74-3
Record name 2-(Chloromethyl)pyridin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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